3-Ethyl-6-methyloctane is an organic compound classified as an alkane, characterized by its saturated hydrocarbon structure. Its molecular formula is , indicating it contains a total of 11 carbon atoms and 24 hydrogen atoms. The compound features a straight-chain octane backbone with ethyl and methyl substituents at the 3rd and 6th positions, respectively. This structural arrangement contributes to its unique physical and chemical properties, including its boiling point of approximately 458.9 K (185.8 °C) .
As a saturated hydrocarbon, 3-ethyl-6-methyloctane primarily undergoes reactions typical of alkanes. These include:
3-Ethyl-6-methyloctane can be synthesized through several methods:
3-Ethyl-6-methyloctane has several structural isomers and related compounds that share similar characteristics. Below are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Ethyl-5-methyloctane | Different branching pattern; unique physical properties. | |
4-Ethyl-2-methyloctane | Varying position of ethyl and methyl groups; different reactivity. | |
3-Methylheptane | Fewer carbons; simpler structure with different properties. | |
2,4-Dimethylheptane | Contains two methyl groups; affects boiling point and stability. |
The uniqueness of 3-ethyl-6-methyloctane lies in its specific branching pattern and molecular structure, which influences its physical properties such as boiling point and density compared to other alkanes.
The nomenclature of 3-ethyl-6-methyloctane follows established International Union of Pure and Applied Chemistry conventions that ensure systematic and unambiguous naming of organic compounds [2] [6]. The International Union of Pure and Applied Chemistry system for alkanes operates on fundamental principles that prioritize the identification of the longest continuous carbon chain as the parent structure [4] [5]. In the case of 3-ethyl-6-methyloctane, the parent chain consists of eight carbon atoms, establishing octane as the base name [1] [2].
The numbering system employed in International Union of Pure and Applied Chemistry nomenclature requires carbon atoms to be numbered from the end of the chain that provides the lowest possible numbers for substituents [6] [4]. For 3-ethyl-6-methyloctane, numbering from the left terminus yields positions 3 and 6 for the substituents, whereas numbering from the right would result in positions 3 and 6 from the opposite direction [5]. The current numbering scheme provides the optimal locant assignment according to International Union of Pure and Applied Chemistry guidelines [9] [10].
Substituent identification and naming follow systematic protocols where alkyl groups are derived from their corresponding alkanes by replacing the suffix "-ane" with "-yl" [6] [4]. The ethyl substituent (C₂H₅) originates from ethane, while the methyl substituent (CH₃) derives from methane [2] [5]. These substituents are then positioned according to their carbon number locations within the parent octane chain [4] [11].
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₄ |
Molecular Weight | 156.31 g/mol |
Carbon Atoms | 11 |
Hydrogen Atoms | 24 |
Chemical Abstract Service Number | 62016-22-2 |
International Union of Pure and Applied Chemistry Name | 3-ethyl-6-methyloctane |
Simplified Molecular Input Line Entry System | CCC(C)CCC(CC)CC |
International Chemical Identifier Key | FTQLPWORENXYAZ-UHFFFAOYSA-N |
The International Union of Pure and Applied Chemistry naming protocol for multi-substituted alkanes requires specific formatting conventions [10]. Locant numbers are separated from substituent names by hyphens, multiple substituents are separated by commas when of the same type, and different substituents are listed alphabetically [5] [9]. In 3-ethyl-6-methyloctane, the ethyl group precedes the methyl group alphabetically, resulting in the final systematic name [6] [11].
Rule Number | Rule Description | Application in 3-Ethyl-6-methyloctane |
---|---|---|
1 | Identify the longest continuous carbon chain | Octane chain (8 carbons) is the longest continuous chain |
2 | Number the chain to give substituents the lowest possible numbers | Numbering from left gives positions 3 and 6 for substituents |
3 | Identify and name all substituents using alkyl group nomenclature | Ethyl group at position 3, methyl group at position 6 |
4 | Use multiplying prefixes for identical substituents | No identical substituents present |
5 | List substituents in alphabetical order | Ethyl comes before methyl alphabetically |
6 | Combine locants, substituents, and parent chain name | Final name: 3-ethyl-6-methyloctane |
Substituent prioritization in alkane nomenclature involves multiple methodologies that ensure consistent and logical naming conventions [4] [5]. The alphabetical ordering system represents the primary method for arranging different substituents within compound names [12] [11]. This methodology dictates that substituents are listed in alphabetical order based on their root names, regardless of their positional numbers or the presence of multiplying prefixes [5] [9].
The numerical locant assignment methodology focuses on providing the lowest possible numbers to substituents collectively [4] [10]. This approach requires systematic evaluation of numbering schemes from both termini of the parent chain to determine which arrangement yields the smallest set of locant numbers [5] [9]. When multiple numbering schemes produce identical lowest numbers, alphabetical priority serves as the determining factor [11] [10].
Chain length priority methodology establishes the longest continuous carbon chain as the parent structure [4] [13]. This fundamental principle ensures that the most extensive carbon framework serves as the naming foundation, with shorter chains treated as substituents [5] [11]. In cases where multiple chains of equal length exist, the chain bearing the greatest number of substituents receives priority [9] [10].
Methodology | Principle | Application Example |
---|---|---|
Alphabetical Ordering | Substituents arranged alphabetically by name | Ethyl precedes methyl in 3-ethyl-6-methyloctane |
Numerical Locant Assignment | Lowest possible numbers assigned to substituents | Position 3 and 6 rather than 3 and 5 from opposite end |
Chain Length Priority | Longest carbon chain serves as parent structure | Eight-carbon octane chain selected over shorter alternatives |
Functional Group Priority | Functional groups take precedence over alkyl groups | Not applicable (alkane contains no functional groups) |
Branching Complexity Assessment | More highly substituted chains preferred as parent | Single substitution pattern allows clear parent chain identification |
Functional group priority methodology applies when compounds contain functional groups alongside alkyl substituents [14] [15]. Although 3-ethyl-6-methyloctane contains only alkyl substituents, this methodology becomes crucial in more complex molecules where functional groups must be identified and prioritized according to established hierarchies [14] [10]. The absence of functional groups in this compound simplifies the naming process to focus exclusively on alkyl substituent arrangement [4] [5].
Branching complexity assessment methodology evaluates the degree of substitution when multiple potential parent chains exist [4] [9]. This approach favors chains with more substituents over those with fewer, ensuring that the most structurally complex framework serves as the parent structure [5] [10]. In 3-ethyl-6-methyloctane, the clear identification of the octane backbone eliminates ambiguity in parent chain selection [13] [11].
Computational methods for structural isomer verification encompass diverse approaches ranging from quantum mechanical calculations to graph-based enumeration algorithms [7] [8]. Quantum chemical calculations represent the most accurate computational approach for structural analysis, utilizing advanced software packages such as Gaussian, ORCA, and Molpro [8] [16]. These methods solve the Schrödinger equation to determine molecular properties and verify structural integrity with high precision [8] [17].
Molecular mechanics simulations provide an alternative computational approach that employs classical force fields to model molecular behavior [18] [17]. Software packages including AMBER, CHARMM, and GROMACS utilize empirical parameters to simulate molecular systems efficiently [8] [19]. These methods offer moderate accuracy while requiring significantly less computational resources than quantum mechanical approaches [18] [17].
Density functional theory represents a quantum mechanical method that balances accuracy with computational efficiency [8] [16]. This approach utilizes electron density rather than wave functions to describe molecular systems, making it particularly suitable for larger molecules such as 3-ethyl-6-methyloctane [8] [17]. Density functional theory calculations can verify structural parameters and energetic properties with high reliability [16] [17].
Method | Software/Tools | Accuracy | Computational Cost |
---|---|---|---|
Quantum Chemical Calculations | Gaussian, ORCA, Molpro | High (>99%) | High |
Molecular Mechanics Simulations | AMBER, CHARMM, GROMACS | Moderate (90-95%) | Moderate |
Density Functional Theory | Gaussian, ORCA, VASP | High (>98%) | High |
Graph-Based Enumeration | MOLGEN, DENDRAL, AEGIS | Exact (100%) | Low |
Machine Learning Approaches | RDKit, ChemProp, DeepChem | Variable (80-95%) | Low-Moderate |
Combinatorial Algorithms | Custom algorithms, QUBO formulations | Exact (100%) | Low-Moderate |
Graph-based enumeration methods utilize mathematical algorithms to systematically generate and verify molecular structures [7] [20]. Classical software packages such as MOLGEN, DENDRAL, and AEGIS employ these approaches to enumerate all possible isomers for a given molecular formula [20] [21]. These methods provide exact results with minimal computational overhead, making them particularly valuable for comprehensive isomer analysis [7] [20].
Machine learning approaches represent emerging computational methodologies that leverage artificial intelligence algorithms for structural verification [8]. Software frameworks including RDKit, ChemProp, and DeepChem employ neural networks and other machine learning techniques to predict molecular properties and verify structural assignments [8]. These methods offer variable accuracy depending on training data quality and algorithm sophistication [8].
Combinatorial algorithms, including quadratic unconstrained binary optimization formulations, provide systematic approaches to isomer enumeration [7] [20]. These methods can be implemented on both classical and quantum computing platforms, offering scalable solutions for large-scale isomer analysis [7] [20]. Recent developments in quantum isomer search procedures demonstrate the potential for enhanced computational efficiency in structural verification tasks [7] [20].
Compound Name | International Union of Pure and Applied Chemistry Name | Branching Pattern | Structural Type |
---|---|---|---|
3-Ethyl-6-methyloctane | 3-ethyl-6-methyloctane | Two different alkyl substituents on octane | Disubstituted octane |
2-Methyldecane | 2-methyldecane | Single methyl substituent on decane | Monosubstituted decane |
4-Methyldecane | 4-methyldecane | Single methyl substituent on decane | Monosubstituted decane |
2,2-Dimethylnonane | 2,2-dimethylnonane | Two methyl substituents on same carbon of nonane | Geminal disubstituted nonane |
2,8-Dimethylnonane | 2,8-dimethylnonane | Two methyl substituents on different carbons of nonane | Terminal-internal disubstituted nonane |
3,3-Dimethylnonane | 3,3-dimethylnonane | Two methyl substituents on same carbon of nonane | Geminal disubstituted nonane |